Home > Products > Screening Compounds P98955 > 8-(N,N-Dimethyl)mitozolomide
8-(N,N-Dimethyl)mitozolomide - 85623-00-3

8-(N,N-Dimethyl)mitozolomide

Catalog Number: EVT-1554205
CAS Number: 85623-00-3
Molecular Formula: C9H11ClN6O2
Molecular Weight: 270.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-(N,N-Dimethyl)mitozolomide is a synthetic derivative of mitozolomide, an experimental antitumor drug. It belongs to the class of imidazotetrazines, which are notable for their potential in cancer therapy due to their ability to induce DNA damage in tumor cells. The compound is characterized by its unique structure that includes a dimethyl substitution at the nitrogen atom in the 8-position, which influences its pharmacological properties and metabolic pathways.

Source and Classification

8-(N,N-Dimethyl)mitozolomide is derived from mitozolomide, a compound that has been under investigation for its antitumor efficacy. Mitozolomide itself is classified as an alkylating agent, specifically targeting DNA. The structural modification to include N,N-dimethyl groups enhances its stability and may alter its interaction with biological targets.

Synthesis Analysis

Methods and Technical Details

The synthesis of 8-(N,N-Dimethyl)mitozolomide typically involves several chemical reactions starting from readily available precursors. The general approach includes:

  1. Formation of the Imidazotetrazine Core: This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
  2. Dimethylation: The introduction of the N,N-dimethyl group can be accomplished via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
  3. Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity necessary for biological testing.

The synthesis requires careful control of reaction conditions to optimize yield and minimize by-products.

Molecular Structure Analysis

Structure and Data

The molecular structure of 8-(N,N-Dimethyl)mitozolomide can be represented as follows:

  • Chemical Formula: C₉H₁₃N₅O
  • Molecular Weight: Approximately 195.24 g/mol
  • Structural Features: The compound features an imidazotetrazine ring with a dimethyl group attached at the 8-position, which is critical for its biological activity.

The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its spatial arrangement and potential interactions with biological macromolecules.

Chemical Reactions Analysis

Reactions and Technical Details

8-(N,N-Dimethyl)mitozolomide undergoes various chemical reactions that are pivotal for its activity:

  1. Alkylation Reactions: As an alkylating agent, it can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and subsequent cell death.
  2. Hydrolysis: The compound may hydrolyze under physiological conditions, producing active metabolites that contribute to its antitumor effects.
  3. Metabolic Pathways: Studies have shown that upon administration, 8-(N,N-Dimethyl)mitozolomide is metabolized into other active forms, including methylmitozolomide, which enhances its cytotoxicity against tumor cells .
Mechanism of Action

Process and Data

The mechanism of action of 8-(N,N-Dimethyl)mitozolomide primarily involves:

  1. DNA Damage Induction: The compound interacts with DNA by forming adducts that disrupt replication and transcription processes.
  2. Cell Cycle Arrest: This DNA damage triggers cellular repair mechanisms; if unrepaired, it leads to apoptosis or programmed cell death.
  3. Resistance Overcoming: Modifications like the N,N-dimethyl substitution are designed to evade resistance mechanisms commonly seen in tumors, such as those mediated by O6-methylguanine-DNA methyltransferase (MGMT) .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Boiling Point: Approximately 215 °C
  • Melting Point: -15 °C
  • Density: 0.88 g/cm³ at 35 °C
  • Solubility: Slightly soluble in water (0.65 g/L)
  • Flash Point: 76 °C
  • Vapor Pressure: 0.099 hPa at 20 °C
  • pH Value: Neutral (7.44 in water at 25 °C)

These properties are crucial for understanding the compound's behavior in biological systems and its potential formulation as a therapeutic agent.

Applications

Scientific Uses

8-(N,N-Dimethyl)mitozolomide holds promise in various scientific applications:

  1. Cancer Therapy Research: Its efficacy against resistant tumor types makes it a candidate for further development in oncology.
  2. Pharmacokinetic Studies: Understanding its metabolism and distribution can inform dosing regimens in clinical settings.
  3. Mechanistic Studies: Investigating how structural modifications affect activity can lead to the design of more effective analogs.
Introduction to Imidazotetrazine Derivatives in Oncology

Imidazotetrazines represent a specialized class of heterocyclic compounds with significant antitumor properties, characterized by a bicyclic structure combining imidazole and tetrazine rings. These prodrugs undergo spontaneous hydrolysis under physiological conditions to generate active methylating agents that target DNA. The clinical success of temozolomide (TMZ)—the only FDA-approved imidazotetrazine—has spurred research into analogs with improved efficacy and resistance profiles. Among these, 8-(N,N-Dimethyl)mitozolomide (NSC 353451) emerges as a strategically modified derivative of the pioneering compound mitozolomide, designed to optimize pharmacokinetic behavior and overcome therapeutic limitations [1] [5] [7].

Historical Development of Antitumor Imidazotetrazines

The imidazotetrazine class originated in the late 1970s at Aston University, where mitozolomide (8-carboxamide-3-(2-chloroethyl)-imidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-one) was synthesized as the lead compound. Preclinical studies demonstrated exceptional activity in murine models, including curative responses against L1210 leukemia and B16 melanoma at single doses of 40 mg/kg. Mitozolomide's mechanism involved DNA crosslinking via bis-alkylation, a property linked to its potent cytotoxicity. By 1983, mitozolomide entered Phase I trials but exhibited dose-limiting thrombocytopenia at 150 mg/m². Subsequent Phase II studies confirmed unpredictable myelotoxicity, halting clinical development despite promising antitumor responses [1] [5] [7].

This setback motivated systematic exploration of the imidazotetrazine scaffold. Temozolomide (3-methyl analog) was prioritized due to its monofunctional alkylation profile and reduced hematological toxicity. Unlike mitozolomide, temozolomide exhibited schedule-dependent activity and became the cornerstone of glioblastoma therapy. Concurrently, synthetic efforts yielded diverse C8-modified mitozolomide analogs, including 8-(N-methylcarboxamide) and 8-(N,N-dimethylcarboxamide)mitozolomide, to modulate stability and bioavailability [3] [5].

Table 1: Key Milestones in Imidazotetrazine Development

Time PeriodCompoundKey FindingsDevelopment Stage
Late 1970sMitozolomideCurative single-dose activity in murine leukemias; DNA crosslinking agentPreclinical
1983–1985MitozolomideDose-limiting thrombocytopenia; unpredictable myelotoxicityPhase I/II (Discontinued)
1984TemozolomideSchedule-dependent activity; monofunctional methylation; reduced hematotoxicityPreclinical
19898-(N,N-Dimethyl)mitozolomideMetabolic activation to methylmitozolomide; improved pharmacokineticsPreclinical
2010sC8-Modified AnalogsBBB penetration enhancement; MGMT-independent cytotoxicityResearch Stage

Structural Evolution from Mitozolomide to 8-(N,N-Dimethyl)mitozolomide

The structural evolution from mitozolomide to 8-(N,N-dimethyl)mitozolomide exemplifies rational prodrug optimization. Mitozolomide contains three critical regions:

  • N3-Chloroethyl group: Responsible for DNA crosslinking and associated toxicity
  • C8-Carboxamide: Influences solubility and ring-opening kinetics
  • Tetrazinone core: Governs hydrolytic activation to triazenes [1] [8]

8-(N,N-Dimethyl)mitozolomide (NSC 353451) retains mitozolomide’s N3-chloroethyl group but replaces the C8-carboxamide proton with methyl groups, forming a tertiary dimethylamide. This modification was synthesized via two routes:

  • Direct alkylation of mitozolomide using dimethyl sulfate under controlled conditions
  • Stepwise diazotization of 5-amino-4-(N,N-dimethylcarboxamide)imidazole followed by tetrazinone cyclization [2] [4]

The dimethyl substitution induces electronic and steric effects that significantly alter physicochemical properties:

  • Increased logP: The hydrophobic dimethyl groups enhance membrane permeability (calculated logP = -0.18 vs. -1.24 for mitozolomide)
  • Hydrolytic stability: Half-life extends to 43.5 minutes in RPMI medium at 37°C vs. 30 minutes for mitozolomide
  • Activation pathway: Under physiological pH, hydrolysis generates 5-(3-(2-chloroethyl)-3-methyltriazeno)imidazole-4-(N,N-dimethylcarboxamide) (dimethyl-MTIC), which decomposes to chloroethyldiazonium ions [2] [8]

Table 2: Structural and Physicochemical Comparison of Key Imidazotetrazines

PropertyMitozolomide8-(N,N-Dimethyl)mitozolomideTemozolomide
N3-Substituent2-Chloroethyl2-ChloroethylMethyl
C8-SubstituentCarboxamide (-CONH₂)N,N-Dimethylcarboxamide (-CONMe₂)Carboxamide (-CONH₂)
Alkylation TypeBifunctional (crosslinks DNA)Monofunctional?Monofunctional
t₁/₂ (pH 7.4, 37°C)~30 min43.5 min1.8 h
Murine TLX5 Lymphoma ID₅₀2.3 µM14.6 µM*44 µM
Activation IntermediatesChloroethyl-MTIC → ChloroethyldiazoniumDimethyl-MTIC → ChloroethyldiazoniumMTIC → Methyldiazonium

Cytotoxicity increases to 3.0 µM after microsomal activation [2]

Role of Substituent Modifications in Imidazotetrazine Bioactivity

C8 modifications critically influence bioactivity through three interconnected mechanisms: metabolic stability, DNA adduct formation, and cellular uptake.

Metabolic Activation and Kinetics

The 8-(N,N-dimethyl) group undergoes enzymatic N-demethylation by hepatic CYP450 isoforms (predominantly CYP1A2), converting it to the 8-(N-methylcarboxamide) analog. This metabolite exhibits significantly higher cytotoxicity (ID₅₀ = 3.0 µM in TLX5 lymphoma) than the parent dimethyl compound (ID₅₀ = 14.6 µM). Pharmacokinetic studies in CBA/Ca mice revealed that after intraperitoneal administration (10 mg/kg), 89% of 8-(N,N-dimethyl)mitozolomide metabolizes to the methylcarboxamide derivative. The area-under-curve (AUC) values for this metabolite in plasma (87.7%) and tumor tissue (120.8%) nearly match those observed when dosing the methylcarboxamide directly, confirming efficient bioactivation [2] [7].

DNA Alkylation Profiles

Like mitozolomide, 8-(N,N-dimethyl)mitozolomide generates chloroethyldiazonium ions that alkylate DNA at multiple sites. Comparative studies using calf thymus DNA show it forms:

  • N7-(2-Chloroethyl)guanine (major adduct)
  • O⁶-(2-Chloroethyl)guanine (critical cytotoxic lesion)
  • N³-Alkyladenine/triazine adducts [3] [6]

The O⁶-(2-Chloroethyl)guanine adduct undergoes intramolecular rearrangement to form 1,O⁶-ethanoguanine, a highly cytotoxic interstrand crosslink. This distinguishes it from temozolomide’s methylation chemistry and underlies its potency against TMZ-resistant tumors [6] [8].

Bioactivity in Resistant Models

Recent evidence indicates C8-dimethyl substitution may partially overcome classical resistance mechanisms:

  • MGMT Overexpression: In T98G glioblastoma (MGMT-positive), 8-(N,N-dimethyl)mitozolomide analogs exhibit IC₅₀ = 44.23 µM vs. >100 µM for TMZ
  • MMR Deficiency: HCT116 colorectal carcinoma (hMLH1-negative) shows IC₅₀ = 25.37 µM due to N7/O⁶-guanine adducts triggering alternate cell death pathwaysMechanistically, dimethyl analogs induce G₂/M arrest and γH2AX foci (marking DNA double-strand breaks) independent of MGMT/MMR status. This contrasts with temozolomide, which requires functional MMR for cytotoxicity [6] [8].

Table 3: Bioactivity Profile of 8-Substituted Mitozolomide Analogs

Cell Line (Resistance Mechanism)8-(N,N-Dimethyl)mitozolomide IC₅₀ (µM)Methylmitozolomide IC₅₀ (µM)Temozolomide IC₅₀ (µM)
TLX5 Lymphoma (Murine)14.63.044.0
T98G Glioblastoma (MGMT+)44.23ND*>100
HCT116 Colorectal (MMR-)25.37ND*85.2
SNB19M Glioblastoma (MGMT+)62.50ND*94.8

ND = Not Determined; Data compiled from [2] [6]

Properties

CAS Number

85623-00-3

Product Name

8-(N,N-Dimethyl)mitozolomide

IUPAC Name

3-(2-chloroethyl)-N,N-dimethyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide

Molecular Formula

C9H11ClN6O2

Molecular Weight

270.67 g/mol

InChI

InChI=1S/C9H11ClN6O2/c1-14(2)8(17)6-7-12-13-16(4-3-10)9(18)15(7)5-11-6/h5H,3-4H2,1-2H3

InChI Key

OMUDWEBSOQBFST-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=C2N=NN(C(=O)N2C=N1)CCCl

Synonyms

3-(2-chloroethyl)-N,N-dimethyl-4-oxo-3,4-dihydroimidazo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide
8-(N,N-dimethyl)mitozolomide
8-NNDMM

Canonical SMILES

CN(C)C(=O)C1=C2N=NN(C(=O)N2C=N1)CCCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.